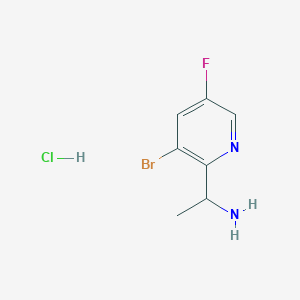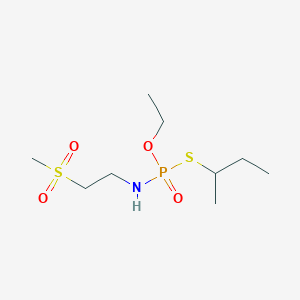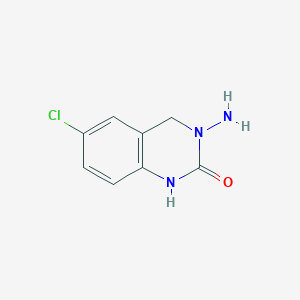![molecular formula C20H22N4O4 B1384862 N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide CAS No. 1092346-15-0](/img/structure/B1384862.png)
N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide
説明
“N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C20H22N4O4 . It is used in scientific research and development .
Molecular Structure Analysis
The molecular weight of “N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide” is 382.41 . For a more detailed molecular structure analysis, it would be beneficial to refer to a chemical database or use a molecule editor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.41 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Antimicrobial Activity
- The synthesis and study of various compounds related to N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide have shown significant antimicrobial activity. This includes research on derivatives like N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide, which demonstrated effectiveness against bacterial species such as Bacillus subtilis and Escherichia coli (Patel, Nimavat, Vyas, & Patel, 2011).
Polymer Chemistry Applications
- Research has explored the use of related compounds in the synthesis of polyamides and polyimides. For instance, aromatic polyamides and polyimides have been synthesized using monomers like N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, showing properties such as high solubility in polar solvents and stability at high temperatures (Yang & Lin, 1994).
Organic Chemistry and Reaction Studies
- Studies in organic chemistry have focused on the sigmatropic rearrangement of compounds, including those related to N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide. For example, research on the [3,3]sigmatropic rearrangement of N-benzoyl-3,6-dihydro-1,2-oxazine derivatives shows the complexity and potential of these reactions (Kirby & Mackinnon, 1977).
Crystal and Molecular Structures
- X-ray crystallography has been used to determine the crystal and molecular structures of related compounds, providing valuable insights into their physical properties and potential applications (Iwasaki et al., 1988).
Nitric Oxide Donor Studies
- Research into nitric oxide donors has explored compounds with similar structures. For example, studies on 4-Phenyl-3-furoxancarbonitrile, which affords nitric oxide under specific conditions, can provide a framework for understanding the reactivity and potential biological applications of related compounds (Medana et al., 1994).
Safety and Hazards
特性
IUPAC Name |
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVNXISLTAGVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



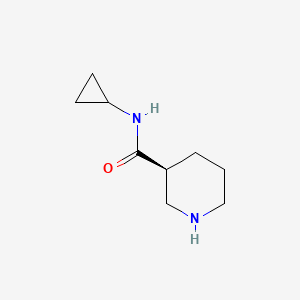
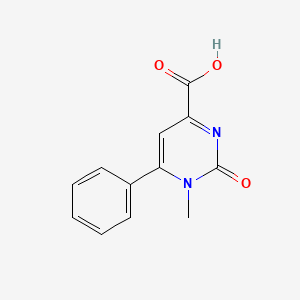

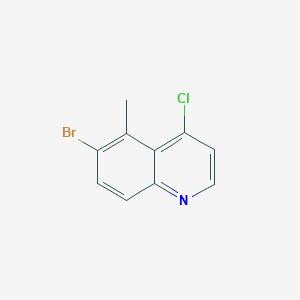
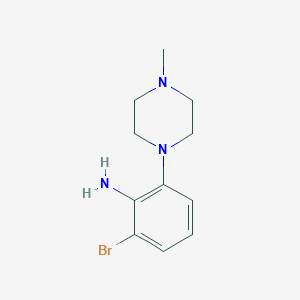

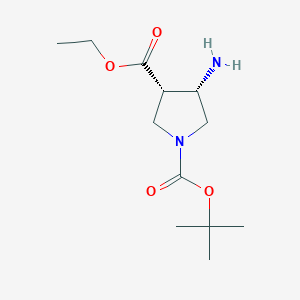

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)
